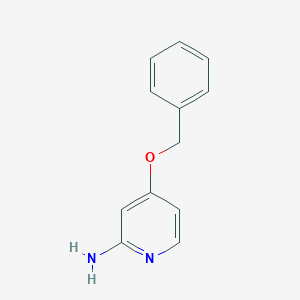![molecular formula C13H10O5 B113154 5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid CAS No. 881041-09-4](/img/structure/B113154.png)
5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid” is a compound with the molecular formula C13H10O5 and a molecular weight of 246.22 . It is a furoic acid, an arenecarbaldehyde, and an aldehydic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring attached to a carboxylic acid group and a formylphenoxy methyl group . The InChI code for this compound is 1S/C13H10O5/c14-7-9-1-3-10 (4-2-9)17-8-11-5-6-12 (18-11)13 (15)16/h1-7H,8H2, (H,15,16) .Scientific Research Applications
Advanced Polymer and Material Synthesis
5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid, as a derivative of hydroxymethylfurfural (HMF), plays a significant role in the synthesis of advanced polymers and functional materials. The compound is pivotal in the transition towards renewable resources for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Research highlights its utility in creating monomers for polymers, porous carbon materials, fuels, solvents, and various chemicals, leveraging the versatility of furan derivatives for sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).
Bioactive Compound Development
Furan derivatives, including this compound, are explored for their potential in creating bioactive compounds. These compounds are studied for their antioxidant, anti-inflammatory, and other health-beneficial properties. Notably, furan fatty acids, closely related in structure and reactivity to the discussed compound, have shown promise in health applications, including modulation of lipid metabolism and glucose, offering insights into the development of new therapeutic agents (Xu et al., 2017).
Green Chemistry and Solvent Systems
The synthesis and application of this compound contribute to the principles of green chemistry, particularly in solvent selection for biomass conversion processes. Research emphasizes the strategic selection of solvents to enhance the conversion efficiency of biomass into furan derivatives, minimizing environmental impact. The identification of eco-friendly and performance-oriented solvents underscores the role of such compounds in sustainable industrial processes (Esteban, Vorholt, & Leitner, 2020).
Catalysis and Chemical Transformations
The compound's utility in catalytic processes for converting carbohydrates to furanic derivatives highlights its significance in the chemical industry. By facilitating efficient transformations, it allows for the production of valuable chemicals from renewable resources, thereby supporting the development of sustainable catalytic methods (Jérôme & Vigier, 2017).
Misidentification and Spectroscopic Analysis
Research also touches on the importance of accurate identification and characterization of furan derivatives, as demonstrated in studies concerning misidentification between similar compounds. This underscores the necessity of precise analytical techniques in distinguishing closely related furanic compounds, which is critical for their proper application in scientific research and industry (DellaGreca et al., 2019).
properties
IUPAC Name |
5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-7-9-1-3-10(4-2-9)17-8-11-5-6-12(18-11)13(15)16/h1-7H,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFRPACBZHRJED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine](/img/structure/B113074.png)
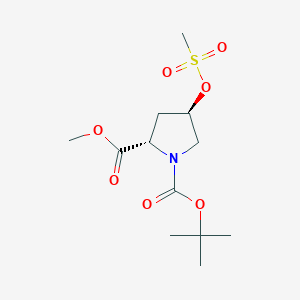

![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)
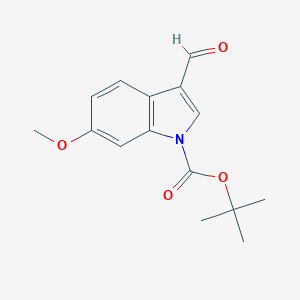

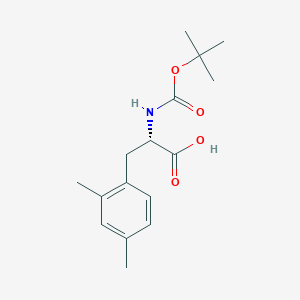
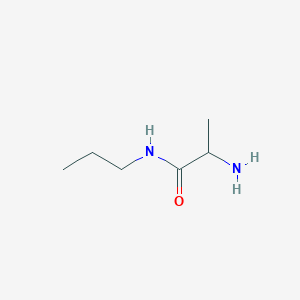
![[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine](/img/structure/B113093.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B113095.png)
![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B113097.png)
